

BTX-A51: A Multi-Kinase Inhibitor Targeting Cancer's Master Regulators

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Compound of Interest

Compound Name: BTX-A51

Cat. No.: B11933735

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Abstract

BTX-A51 is a first-in-class, orally bioavailable small molecule that acts as a multi-selective kinase inhibitor, demonstrating significant promise in the treatment of various hematologic malignancies and solid tumors. By co-targeting Casein Kinase 1 α (CK1 α), Cyclin-Dependent Kinase 7 (CDK7), and Cyclin-Dependent Kinase 9 (CDK9), **BTX-A51** employs a synergistic mechanism to induce cancer cell apoptosis. This whitepaper provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data associated with **BTX-A51**. Detailed experimental methodologies and visual representations of its core signaling pathways are presented to facilitate a deeper understanding for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

BTX-A51, also known as Casein Kinase inhibitor A51, is a 2,4-diaminopyrimidine derivative. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |
|-------------------|---|-----------|
| IUPAC Name | (1r,4r)-N1-(5-chloro-4-(5-(cyclopropylmethyl)-1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)cyclohexane-1,4-diamine | [1] |
| Molecular Formula | C18H25ClN6 | [1][2] |
| Molecular Weight | 360.89 g/mol | [1][3] |
| CAS Number | 2079068-74-7 | [2][4][5] |
| Appearance | Off-white to brown solid | [5] |
| Solubility | Soluble in DMSO (72 mg/mL) and Ethanol (72 mg/mL). Insoluble in water. | [6] |

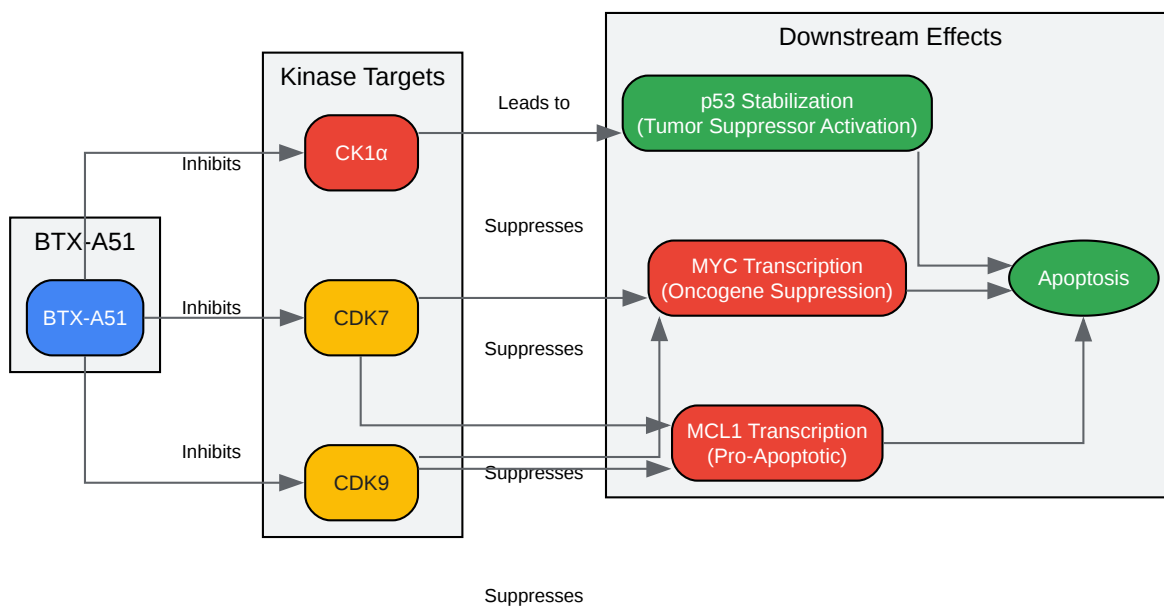
Mechanism of Action

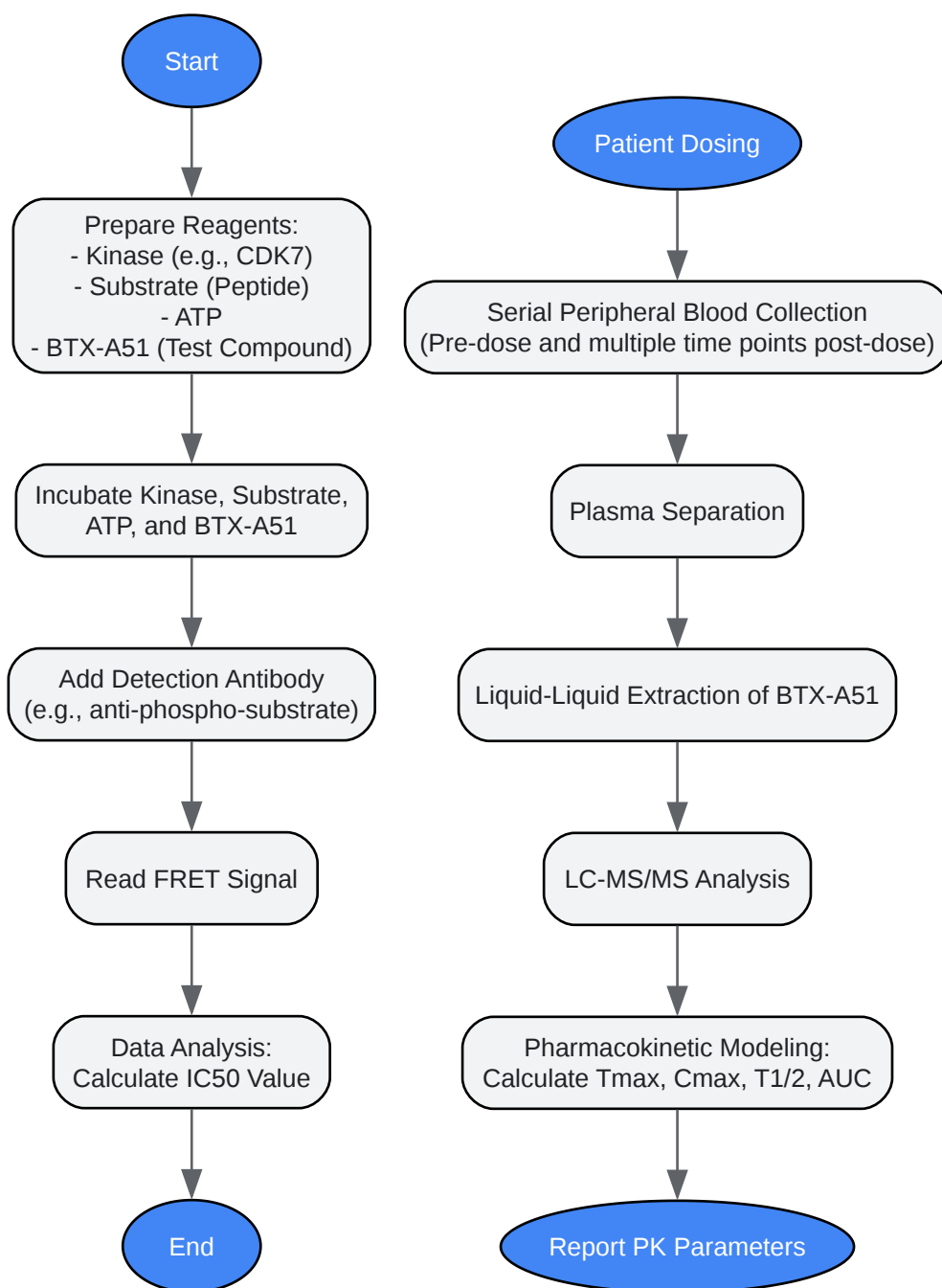
BTX-A51 exerts its anti-neoplastic activity through the simultaneous inhibition of three key kinases: CK1 α , CDK7, and CDK9. This multi-targeted approach leads to a synergistic anti-tumor effect by activating the p53 tumor suppressor pathway and suppressing the transcription of key oncogenes.[7][8][9][10][11]

The core mechanism involves:

- **CK1 α Inhibition:** CK1 α is a negative regulator of the tumor suppressor protein p53.[3][8] By inhibiting CK1 α , **BTX-A51** prevents the phosphorylation of MDM2 and MDMX, which are E3 ubiquitin ligases that target p53 for degradation.[3][8][12] This leads to the stabilization and activation of p53.[8][9]
- **CDK7/CDK9 Inhibition:** CDK7 and CDK9 are critical components of the transcriptional machinery, particularly for genes regulated by super-enhancers.[8][12] These super-enhancers drive the overexpression of key oncogenes such as MYC and the anti-apoptotic protein MCL1.[8][9][10] Inhibition of CDK7 and CDK9 by **BTX-A51** leads to a shutdown of super-enhancer-mediated transcription, resulting in decreased levels of MYC and MCL1.[8][9][13]

The dual action of p53 activation and oncogene suppression creates a powerful apoptotic signal in cancer cells.[8][13]





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